6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
6-Ethyl-5-methyl-3-[(4-methylphenyl)methyl]-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. The compound features a 2-sulfanyl substituent, a 6-ethyl group, a 5-methyl group, and a 3-[(4-methylphenyl)methyl] benzyl moiety. These substituents modulate its physicochemical and biological properties, including solubility, metabolic stability, and target affinity. Recent patents highlight its role as a TRPA1 inhibitor, suggesting applications in pain and inflammatory disorders .
Properties
IUPAC Name |
6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS2/c1-4-13-11(3)14-15(22-13)18-17(21)19(16(14)20)9-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDSKPQAGDOTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(S1)NC(=S)N(C2=O)CC3=CC=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Ethyl-5-methyl-3-[(4-methylphenyl)methyl]-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, a compound belonging to the thieno[2,3-d]pyrimidine family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 330.47 g/mol. The structure includes a thieno[2,3-d]pyrimidine core substituted with an ethyl and methyl group as well as a 4-methylphenylmethyl group, which contributes to its biological activity.
2.1 Antiviral Activity
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant antiviral properties. Specifically, the compound has shown marked anti-HIV-1 activity. The mechanism involves the inhibition of key enzymes responsible for viral replication, which is crucial for therapeutic strategies against HIV infections .
2.2 Antitumor Activity
The compound has been evaluated for its antitumor potential against various human cancer cell lines. In vitro studies demonstrated that it inhibits the growth of multiple cancer cell lines from the NCI 60 panel. Notably, compounds related to this structure exhibited growth inhibition values significantly better than standard chemotherapeutic agents such as 5-fluorouracil .
Table 1: Antitumor Activity Against NCI 60 Cell Lines
| Compound | TGI (μM) | GI50 (μM) | LC50 (μM) |
|---|---|---|---|
| 20 | 16.2 | 3.3 | 50.1 |
| 23 | 67.7 | 6.6 | 100 |
2.3 Enzyme Inhibition
The compound acts as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in DNA biosynthesis and a common target in cancer therapy. The structural modifications in the compound enhance its affinity for DHFR compared to traditional inhibitors like methotrexate .
The thieno[2,3-d]pyrimidine scaffold is known for its ability to interact with various biological targets through specific binding interactions:
- Hydrogen Bonding : The presence of sulfur in the structure allows for unique hydrogen bonding capabilities with amino acids in target enzymes such as DHFR.
- Lipophilicity : The ethyl and methyl groups contribute to increased lipophilicity, facilitating better membrane permeability and cellular uptake .
4. Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of thieno[2,3-d]pyrimidines and evaluating their biological activities:
- A study synthesized a series of thieno[2,3-d]pyrimidine derivatives and assessed their cytotoxic effects across various cancer cell lines, confirming enhanced activity with structural modifications .
- Another investigation highlighted the importance of substituents at specific positions on the pyrimidine ring that significantly influenced their biological efficacy against cancer cells .
5. Conclusion
This compound presents promising biological activity with potential applications in antiviral and anticancer therapies. Ongoing research into its mechanisms of action and structural optimization may lead to the development of more effective therapeutic agents targeting HIV and various cancers.
Scientific Research Applications
Research indicates that thienopyrimidines exhibit a range of biological activities, including:
- Antimicrobial Activity : Thienopyrimidine derivatives have shown promising results against various bacterial and fungal strains. For instance, studies have demonstrated that modifications to the thienopyrimidine structure can lead to enhanced antimicrobial efficacy compared to traditional agents .
- Antitumor Potential : Compounds within this class have been evaluated for their antitumor properties. The structural diversity allows for interactions with multiple biological targets involved in cancer progression. Some derivatives have been reported to inhibit specific protein kinases associated with tumor growth .
- Anti-inflammatory Effects : The thienopyrimidine scaffold has been investigated for its anti-inflammatory properties. Certain derivatives have shown the ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of 6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Thienopyrimidine Core : This involves cyclization reactions that establish the pyrimidine ring structure.
- Substitution Reactions : The introduction of ethyl and methyl groups at specific positions enhances the compound’s biological activity.
Case Studies and Research Findings
Several studies highlight the applications of thienopyrimidine derivatives:
- Antimicrobial Studies : A study evaluated a series of thienopyrimidine derivatives against clinical isolates of bacteria and fungi. Results indicated that certain compounds exhibited significant inhibition zones compared to standard antibiotics .
- Antitumor Activity : In vitro assays demonstrated that specific derivatives could significantly reduce cell viability in various cancer cell lines, suggesting their potential as anticancer agents .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through the modulation of key signaling pathways .
Summary Table of Applications
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Analogues:
Analysis:
- Positions 5 and 6 : The 5-methyl and 6-ethyl groups reduce steric hindrance compared to bulkier substituents like phenyl (HA-0677) or nitro groups (), possibly favoring metabolic stability .
Pharmacological and Physicochemical Properties
- TRPA1 Inhibition: The target compound’s 2-sulfanyl and benzyl groups are critical for TRPA1 antagonism, as evidenced by patent claims .
- Metabolic Stability : The ethyl and methyl groups at positions 5 and 6 may resist oxidative metabolism better than phenyl or nitro substituents (), as seen in preclinical models of related compounds .
Preparation Methods
Cyclocondensation of Thiophene Precursors
The thieno[2,3-d]pyrimidin-4-one scaffold is typically constructed via cyclocondensation reactions between substituted 2-aminothiophene-3-carboxylates and urea/thiourea derivatives. For example:
- Ethyl 2-amino-4-methyl-5-ethylthiophene-3-carboxylate reacts with thiourea in the presence of sodium ethoxide, facilitating cyclization to form the pyrimidine ring. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by dehydration (Scheme 1).
Scheme 1 :
$$
\text{Thiophene ester} + \text{Thiourea} \xrightarrow{\text{NaOEt, EtOH}} \text{Thieno[2,3-d]pyrimidin-4-one} + \text{Ethanol}
$$
Formamide-Mediated Cyclization
Alternative routes employ formamide as a cyclizing agent. Heating ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate with formamide at 150°C induces intramolecular cyclization, yielding the pyrimidinone core. This method achieves yields of 56–76% under reflux conditions.
Sulfanyl Group Installation at Position 2
Thiourea Cyclization
The 2-sulfanyl group is introduced during the initial cyclization step by substituting urea with thiourea . For example, cyclocondensation of ethyl 2-amino-4-methyl-5-ethylthiophene-3-carboxylate with thiourea in ethanol yields the 2-thioxo derivative.
Post-Functionalization via Thiol-Alkylation
Alternatively, the 2-thione intermediate undergoes alkylation with methanesulfonyl chloride or displacement reactions with thiols in the presence of a base.
Optimization of Substituents: Ethyl and Methyl Groups
Ethyl Group at Position 6
The 6-ethyl substituent originates from the 5-ethyl group on the thiophene precursor. Ethylation is achieved via Friedel-Crafts acylation of the thiophene ring using ethyl chloroacetate , followed by reduction.
Methyl Group at Position 5
The 5-methyl group is introduced during the synthesis of the thiophene precursor. For example, ethyl 2-amino-4-methylthiophene-3-carboxylate is prepared via the Gewald reaction, involving cyclization of ketones with cyanoacetates.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances utilize continuous flow reactors to enhance reaction efficiency. For instance, cyclocondensation steps performed in microreactors reduce reaction times from hours to minutes while maintaining yields >70%.
Catalytic Enhancements
Palladium-catalyzed cross-coupling reactions enable late-stage functionalization. For example, Suzuki-Miyaura coupling introduces aryl groups at position 3 without disrupting the sulfanyl moiety.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
- EI-MS : m/z 330.47 [M]$$^+$$.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with ketones or aldehydes under acidic or basic conditions. For example, analogous compounds (e.g., 2-amino-5-[(3,5-dimethoxyphenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4-one) are synthesized via nucleophilic substitution at the C2 position, achieving yields up to 83% using refluxing ethanol and catalytic piperidine . Optimization may involve adjusting solvent polarity (e.g., DMF for polar intermediates) and reaction time (12–24 hours for complete cyclization).
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- 1H/13C NMR to confirm substitution patterns (e.g., δ 2.35–2.58 ppm for methyl groups, δ 7.2–8.57 ppm for aromatic protons) .
- HRMS for molecular ion verification (e.g., [M+H]+ peaks matching theoretical values within 2 ppm error) .
Q. What are the recommended spectroscopic techniques for characterizing its solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction is ideal for resolving 3D conformation. For example, analogous thieno[2,3-d]pyrimidines are crystallized from ethanol/dioxane mixtures, and data collection at 298 K with Cu-Kα radiation (λ = 1.54178 Å) provides bond-length accuracy of ±0.006 Å .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methyl, sulfanyl) influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing sulfanyl group at C2 increases electrophilicity at C4, facilitating nucleophilic attack. Computational studies (DFT/B3LYP) can model charge distribution, while experimental kinetic assays (e.g., reaction with amines in THF) quantify rate constants. For example, 6-ethyl derivatives show 1.5× faster reactivity than non-ethyl analogs due to steric and inductive effects .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Perform comparative SAR studies using standardized assays. For instance:
- Antimicrobial assays : Use microbroth dilution (MIC against S. aureus and E. coli) with positive controls (e.g., ciprofloxacin).
- Cytotoxicity : MTT assays on HEK-293 and HeLa cells to differentiate selective toxicity.
Discrepancies in activity (e.g., 5-methyl vs. 5-ethyl analogs) may arise from lipophilicity differences, assessed via HPLC-derived logP values .
Q. How can computational modeling predict interactions between this compound and kinase targets (e.g., EGFR or CDK2)?
- Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures (PDB: 1M17 for EGFR). Key steps:
Prepare the ligand (AMBER force field for energy minimization).
Define the binding pocket (grid box centered on ATP-binding site).
Validate with known inhibitors (e.g., erlotinib for EGFR).
Analysis of binding poses (e.g., hydrogen bonds with Met793) can prioritize targets for experimental validation .
Q. What experimental designs are optimal for evaluating metabolic stability in vitro?
- Methodological Answer : Use liver microsomes (human or rat) with NADPH regeneration systems:
- Incubate compound (1–10 µM) at 37°C for 0–60 minutes.
- Terminate reactions with ice-cold acetonitrile, then quantify parent compound via LC-MS/MS.
Compare half-life (t1/2) to reference compounds (e.g., verapamil) to assess susceptibility to cytochrome P450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
